
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide is an organic compound with a complex structure that includes a benzoic acid core substituted with dichloro and isopropoxy groups, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the dichloro groups. This is followed by the introduction of the isopropoxy group through an etherification reaction. Finally, the hydrazide group is introduced via a reaction with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are critical to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide can undergo various chemical reactions including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This can result in the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or activation of the target. The dichloro and isopropoxy groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of an isopropoxy group.
Benzoic acid, 3,5-dichloro-4-methoxy-: Similar structure but with a methoxy group instead of an isopropoxy group.
Benzoic acid, 3,5-dichloro-4-ethoxy-: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The isopropoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
23964-34-3 |
|---|---|
Molekularformel |
C10H12Cl2N2O2 |
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
3,5-dichloro-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(15)14-13/h3-5H,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
HISYRKJQRPVLCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


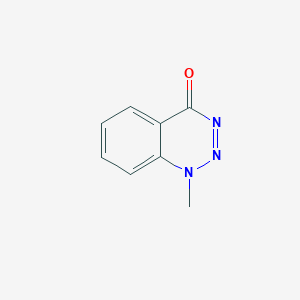
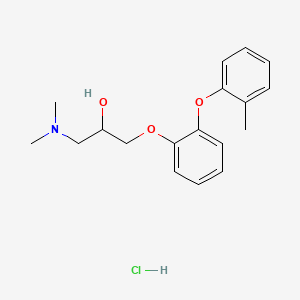
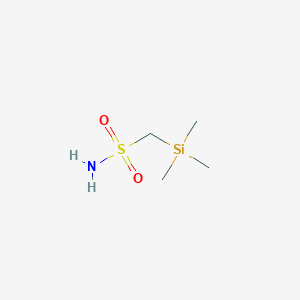
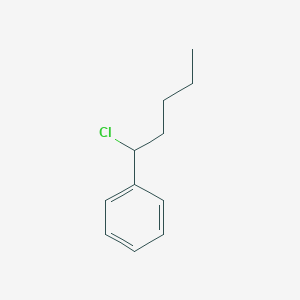
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
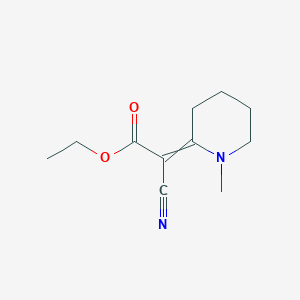
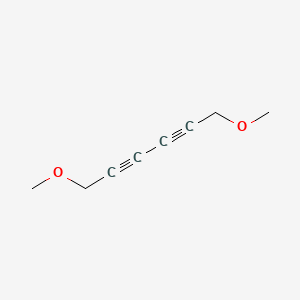

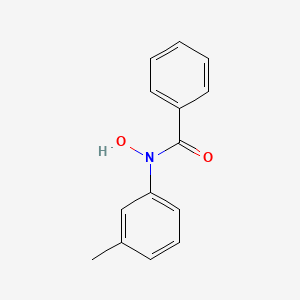
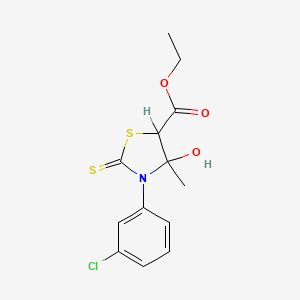

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
